N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine
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Overview
Description
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a benzylidene group and a tetraazolyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. For instance, the reaction between benzaldehyde and an appropriate amine derivative can be catalyzed by acidic or basic catalysts, such as acetic acid or sodium hydroxide, respectively .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sodium hydroxide, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzylideneaniline: Another Schiff base with similar structural features but different substituents, leading to distinct chemical and biological properties.
N-benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: A compound with a quinoline moiety, known for its antimicrobial activity.
Uniqueness
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine is unique due to its tetraazolyl group, which imparts distinct chemical reactivity and biological activity compared to other Schiff bases. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H23N5 |
---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H23N5/c1-5-20(4,21-14-17-12-7-6-8-13-17)19-22-23-24-25(19)18-15(2)10-9-11-16(18)3/h6-14H,5H2,1-4H3 |
InChI Key |
KQLPPPSGJPIUOT-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)N=CC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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